![molecular formula C12H9I2O2P B14166690 Bis(4-iodophenyl)phosphinic acid CAS No. 4042-67-5](/img/structure/B14166690.png)
Bis(4-iodophenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-iodophenyl)phosphinic acid is an organophosphorus compound characterized by the presence of two iodophenyl groups attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-iodophenyl)phosphinic acid typically involves the reaction of 4-iodophenyl derivatives with phosphinic acid precursors. One common method is the reaction of 4-iodophenylmagnesium bromide with dichlorophosphine, followed by hydrolysis to yield the desired phosphinic acid . Another approach involves the use of 4-iodophenylboronic acid in a palladium-catalyzed coupling reaction with dichlorophosphine oxide .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(4-iodophenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Scientific Research Applications
Bis(4-iodophenyl)phosphinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of bis(4-iodophenyl)phosphinic acid involves its interaction with molecular targets through its phosphinic acid moiety. This interaction can inhibit or activate specific enzymes or receptors, depending on the context. The compound’s ability to mimic phosphate groups allows it to interfere with phosphorylation pathways, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Compounds like bis(4-iodophenyl)phosphonic acid share similar structural features but differ in their oxidation states and reactivity.
Phosphoric acids: These compounds have a higher oxidation state and different chemical properties compared to phosphinic acids.
Phosphonates: Esters of phosphonic acids that are used in similar applications but have distinct chemical behaviors.
Uniqueness
Bis(4-iodophenyl)phosphinic acid is unique due to its specific combination of iodophenyl groups and phosphinic acid moiety, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a bioisostere make it a valuable compound in research and industry .
Properties
CAS No. |
4042-67-5 |
---|---|
Molecular Formula |
C12H9I2O2P |
Molecular Weight |
469.98 g/mol |
IUPAC Name |
bis(4-iodophenyl)phosphinic acid |
InChI |
InChI=1S/C12H9I2O2P/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
InChI Key |
JNJMVYTYUAOJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.